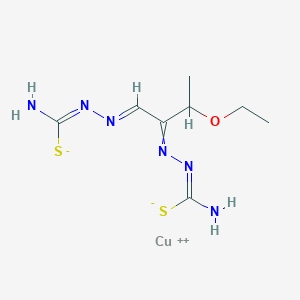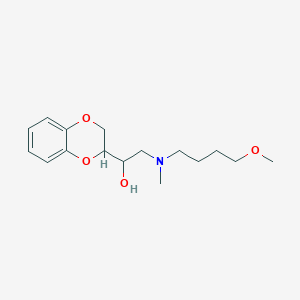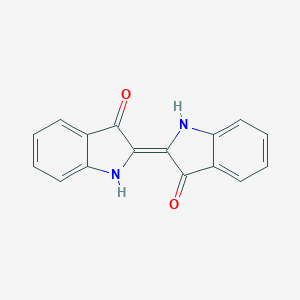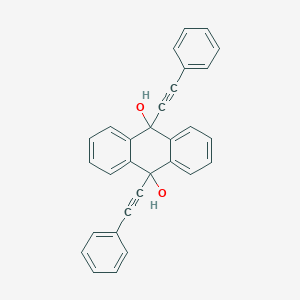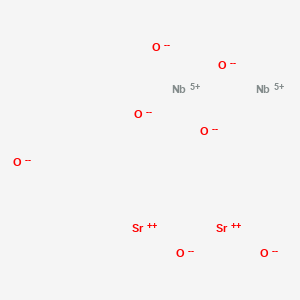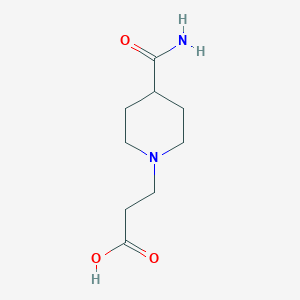
3-(4-Carbamoylpiperidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(4-Carbamoylpiperidin-1-yl)propanoic acid involves complex organic reactions. For instance, a study by Zhuravel et al. (2005) details the solution-phase synthesis of a combinatorial library involving a core structure similar to 3-(4-Carbamoylpiperidin-1-yl)propanoic acid, highlighting the methodological advancements in synthesizing such compounds (Zhuravel, Kovalenko, Vlasov, & Chernykh, 2005).
Molecular Structure Analysis
The molecular structure of related compounds provides insights into their potential biological activity and interaction mechanisms. Kumarasinghe et al. (2009) performed regiospecific syntheses and unambiguous structure determination through single-crystal X-ray analysis, emphasizing the significance of precise molecular structure elucidation in understanding the compound's properties and reactivity (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The reactivity and chemical properties of 3-(4-Carbamoylpiperidin-1-yl)propanoic acid derivatives are key areas of research. Investigations into compounds with similar structures reveal insights into their potential as biological agents or in material science. For example, the study of various derivatives synthesized through discovery strategies for balancing target-based and phenotypic screenings sheds light on the analgesic activities of these compounds, highlighting the importance of chemical modifications in achieving desired biological effects (Chae et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, play crucial roles in the compound's applicability in different domains. Dey et al. (2004) explored the formation of ionic columns through interactions in a molecular complex, illustrating how physical properties can influence the compound's stability and reactivity (Dey, Desiraju, Mondal, & Howard, 2004).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards other chemicals, determine the compound's utility in synthesis and its behavior in biological systems. Mokale et al. (2010) synthesized a series of derivatives and screened them for anti-inflammatory activity, demonstrating the impact of chemical properties on biological outcomes (Mokale, Shinde, Elgire, Sangshetti, & Shinde, 2010).
Scientific Research Applications
Application 1: Inhibition of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction
- Summary of Application : The β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI) is a potential target for the suppression of hyperactive Wnt/β-catenin signaling that is vigorously involved in cancer initiation and development .
Application 2: Anticoagulant
- Summary of Application : The piperidine nucleus, which is a part of the “3-(4-Carbamoylpiperidin-1-yl)propanoic acid” structure, is used in the synthesis of various drugs. One such application is in the development of anticoagulants .
Application 3: Factor IIa Inhibition
Safety And Hazards
properties
IUPAC Name |
3-(4-carbamoylpiperidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c10-9(14)7-1-4-11(5-2-7)6-3-8(12)13/h7H,1-6H2,(H2,10,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCWBIQTSONMFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602580 |
Source


|
| Record name | 3-(4-Carbamoylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Carbamoylpiperidin-1-yl)propanoic acid | |
CAS RN |
915922-36-0 |
Source


|
| Record name | 3-(4-Carbamoylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

